molecular formula C9H8BClO4 B8208895 3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B8208895
M. Wt: 226.42 g/mol
InChI Key: QICRMWMIBSDCOW-UHFFFAOYSA-N
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Description

3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 904310-72-1) is a boronic acid derivative with the molecular formula C₁₃H₁₆BClO₄ and a molecular weight of 282.53 g/mol . The compound features a benzoic acid backbone substituted with a chlorine atom at the 3-position and a 1,3,2-dioxaborolane ring at the 4-position. This structure confers unique electronic properties due to the electron-withdrawing chlorine and the boronate ester, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Produced by BLD Pharmatech Ltd., it is classified under hazard statements H302, H315, H319, and H335, indicating risks of toxicity, skin/eye irritation, and respiratory irritation .

Properties

IUPAC Name

3-chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BClO4/c11-8-5-6(9(12)13)1-2-7(8)10-14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICRMWMIBSDCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Benzoic Acid Precursors

The synthesis typically begins with halogenated benzoic acid derivatives, such as 3-chloro-4-bromobenzoic acid or 3-chloro-4-iodobenzoic acid. These substrates undergo Miyaura borylation, where the aryl halide reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. The choice of halogen (bromine vs. iodine) influences reaction kinetics, with iodine offering faster oxidative addition but increased susceptibility to side reactions.

Early Catalytic Systems

Initial methods employed Pd(PPh₃)₄ as the catalyst with potassium carbonate (K₂CO₃) in a mixed solvent system of dimethylformamide (DMF) and ethanol (EtOH) at 80°C. Under these conditions, the reaction achieves moderate yields (50–65%) but requires extended reaction times (12–24 hours). Protodeboronation, a common side reaction, is mitigated by maintaining anhydrous conditions and inert gas atmospheres.

Modern Transition-Metal Catalyzed Methods

Palladium Ligand Optimization

Recent advances highlight the role of bulky phosphine ligands in enhancing catalytic efficiency. For example, PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) increases steric tolerance, enabling coupling with sterically hindered substrates. This system, when paired with cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF, elevates yields to 75–85%.

Solvent Effects

Comparative studies reveal that solvent polarity significantly impacts transmetalation rates:

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7858
Dioxane2.26812
THF7.57210

Data adapted from catalytic borylation trials.

Nickel-Catalyzed Borylation

Alternative protocols using nickel catalysts (e.g., NiCl₂(dppe)) have emerged, particularly for electron-deficient aryl halides. These systems operate at lower temperatures (50–60°C) but require stoichiometric amounts of zinc powder as a reductant, complicating purification.

One-Pot Protection-Borylation-Deprotection Sequences

Carboxylic Acid Protection Strategies

To prevent interference from the acidic proton during borylation, the carboxylic acid group is often protected as a methyl ester. A representative sequence involves:

  • Methyl Esterification : Treatment with thionyl chloride (SOCl₂) followed by methanol.

  • Miyaura Borylation : Reaction with B₂Pin₂ and Pd(PPh₃)₄ in DMF/EtOH.

  • Ester Hydrolysis : Aqueous NaOH in THF/MeOH to regenerate the carboxylic acid.

This approach achieves an overall yield of 70–78% with >95% purity by HPLC.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradient elution (hexane/ethyl acetate → ethyl acetate/methanol). The benzoic acid derivative typically elutes at 30–40% ethyl acetate, with Rf = 0.3–0.4 (TLC, silica gel 60 F₂₅₄).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 1.6 Hz, 1H, ArH), 8.02 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.56 (d, J = 8.0 Hz, 1H, ArH), 1.32 (s, 12H, pinacol CH₃).

  • ¹¹B NMR (128 MHz, DMSO-d₆): δ 30.2 (br s, B-O).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. A representative setup uses:

  • Residence Time : 20 minutes

  • Temperature : 100°C

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂ with SPhos ligand

This method achieves 90% conversion with a space-time yield of 120 g·L⁻¹·h⁻¹.

Emerging Methodologies

Photocatalytic Borylation

Preliminary studies demonstrate visible-light-driven borylation using eosin Y as a photosensitizer and [Ir(ppy)₃] as a co-catalyst. This method reduces palladium usage by 80% but remains limited to milligram-scale reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid serves as a versatile building block in organic synthesis. Its applications include:

  • Formation of Carbon-Carbon Bonds : It is utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for synthesizing biaryl compounds .

Case Study: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in synthesizing complex biaryl structures. The reaction conditions were optimized to achieve high yields of the desired products, showcasing its utility as a reagent in organic chemistry.

Reaction TypeYield (%)Conditions
Suzuki-Miyaura Coupling85%Toluene, Pd catalyst

Drug Development

The compound's unique structure enhances the solubility and stability of drug candidates, making it valuable in pharmaceutical formulations. Notably, it has been investigated for:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines .

Case Study: Anticancer Activity

In a comparative study involving several derivatives of 3-chloro compounds, one derivative showed an IC50 value of 12 µM against the LAPC-4 prostate cancer cell line. This highlights the potential for developing new anticancer agents based on this compound.

CompoundIC50 (µM)Cell Line
3-Chloro Derivative A12LAPC-4
5-Chloro Derivative B25LAPC-4

Material Science

In materials science, this compound is used in the development of advanced materials:

  • Polymer Chemistry : It contributes to producing polymers with enhanced thermal stability and mechanical properties .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices significantly improves their thermal properties. For instance:

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control Polymer15030
Polymer with Additive18045

Environmental Applications

The compound can also be employed in environmental monitoring:

  • Sensors for Pollutants : Its ability to form stable complexes with metal ions makes it suitable for designing sensors that detect environmental pollutants .

Case Study: Sensor Development

A study developed a sensor based on this compound that successfully detected lead ions in water samples with a detection limit of 0.5 ppm.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

  • Molecular Formula : C₁₃H₁₇BO₄
  • CAS : 180516-87-4
  • Key Differences: Lacks the 3-chloro substituent, reducing electron-withdrawing effects. Applications: Used as a boronate precursor in organic synthesis, highlighting the role of chloro substitution in modulating reactivity .

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

  • Molecular Formula : C₁₃H₁₆BFO₄
  • CAS : 1191063-57-6
  • Key Differences :
    • Fluorine at the 4-position instead of chlorine; boronate at the 2-position.
    • Fluorine’s smaller size and higher electronegativity may alter binding affinity in medicinal chemistry applications .

4-{(E)2-[3-Chloro-4-(dodecyloxy)phenyl]ethenyl}benzoic Acid Chloride

  • Molecular Formula : C₂₇H₃₅Cl₂O₃
  • CAS: Not specified
  • Key Differences :
    • Incorporates a dodecyloxy chain and ethenyl linkage, increasing hydrophobicity (molecular weight: 478.47 g/mol ).
    • Absence of boronate group; instead, a chloride functional group is present, shifting utility toward surfactants or polymer chemistry .

3-Chloro-4-(6-hydroxyquinolin-2-yl)benzoic Acid

  • CAS: Not specified
  • Key Differences: Replaces the boronate group with a 6-hydroxyquinolinyl moiety. Biological Role: Acts as an alcohol dehydrogenase inhibitor, demonstrating how functional group substitution directs biological activity .

Structural and Functional Analysis

Electronic Effects

  • The 3-chloro substituent in the target compound enhances the acidity of the benzoic acid group (pKa reduction) compared to non-chlorinated analogs like the compound in Section 2.1 .
  • Boronate esters enable cross-coupling reactions, whereas their absence (e.g., in Section 2.4) limits utility in catalysis .

Biological Activity

3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BClO4
  • CAS Number : 904310-72-1

The presence of the dioxaborole moiety is significant as it may contribute to the compound's biological interactions and pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research comparing various substituted benzoic acids revealed that certain modifications significantly enhance antiproliferative activity against cancer cell lines. The introduction of a boronic acid group in place of a nitro group was shown to increase activity against prostate cancer cell lines (LAPC-4) considerably. Specifically, the addition of fluorine in the ortho position relative to the boronic acid resulted in enhanced antiproliferative effects .

Table 1: Antiproliferative Activity of Substituted Benzoic Acids

Compound StructureIC50 (µM)Cell Line
3-Chloro derivative5.0LAPC-4
5-Chloropyrazine2.0LAPC-4
Non-substituted>20LAPC-4

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cancer cell proliferation and survival. The compound's ability to inhibit specific enzymes or receptors involved in these pathways is under investigation. For example, the interaction with androgen receptors has been highlighted as a potential mechanism contributing to its anticancer effects .

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments were conducted to assess the cytotoxic effects of various derivatives on prostate cancer cell lines. The results indicated that modifications to the aromatic core significantly affected the compounds' potency. The best-performing derivatives displayed IC50 values in the low micromolar range .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis was performed to identify key structural features contributing to biological activity. The incorporation of electron-withdrawing groups such as chlorine and trifluoromethyl groups was found to enhance activity significantly compared to non-substituted analogs .
  • Metabolic Stability : Further studies focused on the metabolic stability of these compounds in human liver microsomes. Compounds with polar functionalities exhibited improved solubility and metabolic profiles, suggesting a potential for better bioavailability in vivo .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentSolventYieldKey Reference
Nickel carboxylationNi(OAc)₂, dppp ligandTHF87%
ChlorinationFeCl₃, Cl₂ gasToluene~75%*
Suzuki couplingPd(PPh₃)₄DME/H₂O~70%*
*Estimated based on analogous reactions.

Basic: How is this compound characterized structurally and electronically?

Answer:
Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C3, boronate at C4). IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., B-O = ~1.36 Å) and dihedral angles between boronate and benzoic acid moieties .
  • Computational analysis : Topological polar surface area (55.8 Ų) and hydrogen-bonding capacity (1 donor, 4 acceptors) predict solubility and reactivity .

Basic: What are the key reactivity patterns of this compound in transition-metal-catalyzed reactions?

Answer:
The boronate group enables cross-coupling reactions:

  • Suzuki-Miyaura coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄ in DME/H₂O to form biaryls. Ligand choice (e.g., dppp) enhances catalytic efficiency .
  • Carboxylation : Nickel catalysts insert CO₂ into the boron-carbon bond, yielding functionalized benzoic acid derivatives .

Q. Critical factors :

  • Solvent polarity : THF or DME stabilizes boronate intermediates.
  • Ligand effects : Bidentate ligands (dppp) improve catalyst turnover .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:
Discrepancies in NMR shifts or melting points arise from impurities or polymorphic forms. Validation strategies include:

  • Multi-technique corroboration : Cross-validate NMR, IR, and mass spectrometry data.
  • DFT calculations : Compare computed ¹³C chemical shifts (e.g., using Gaussian09) with experimental values to confirm assignments .
  • Crystallographic validation : Single-crystal X-ray structures provide definitive bond connectivity .

Advanced: What challenges arise in crystallizing this compound, and how can SHELX software aid structural refinement?

Answer:
Challenges :

  • Polymorphism : Multiple crystal forms due to flexible dioxaborolan ring.
  • Twinned crystals : Common in boronate esters; SHELXL handles twinning via HKLF5 format .

Q. SHELX workflow :

Data integration : Use SHELXC for scaling and absorption correction.

Phasing : SHELXD/SHELXE for experimental phasing (if heavy atoms absent).

Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonds .

Advanced: How do electronic properties of the dioxaborolan moiety influence the benzoic acid's acidity and reactivity?

Answer:
The boronate group withdraws electron density via conjugation, increasing benzoic acid acidity (lower pKa). Computational studies (DFT) reveal:

  • Electronegativity : Absolute hardness (η) of the boronate group (~5.0 eV) stabilizes deprotonation .
  • Resonance effects : Boronate ring delocalizes charge, enhancing electrophilicity at the carboxylic acid group.

Experimental validation : Compare pKa values measured potentiometrically with DFT-predicted values .

Advanced: What catalytic systems optimize cross-coupling efficiency with this boronate?

Answer:
Optimal systems :

  • Palladium : Pd(OAc)₂ with SPhos ligand in toluene/EtOH (80°C, 12 h) for aryl chlorides.
  • Nickel : Ni(cod)₂ with 1,2-bis(diphenylphosphino)ethane (dppe) for carboxylation at ambient pressure .

Q. Table 2: Catalytic Performance

Catalyst SystemSubstrateConversionReference
Pd(OAc)₂/SPhos4-Bromotoluene92%
Ni(OAc)₂/dpppCO₂ insertion87%

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